molecular formula C16H14N4O2S B2496689 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1251564-52-9

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2496689
CAS No.: 1251564-52-9
M. Wt: 326.37
InChI Key: SWECPSSDZYNAQG-UHFFFAOYSA-N
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Description

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a thiophene group and a pyridine ring attached via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a thiophene-substituted aldehyde and a suitable amine, followed by cyclization.

    Introduction of the Acetamide Group: The acetamide linkage is introduced by reacting the pyrimidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine moiety to the acetamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Alcohols formed from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(thiophen-2-yl)pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(6-oxo-4-(furan-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(6-oxo-4-(phenyl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-9-12-4-1-2-6-17-12)10-20-11-19-13(8-16(20)22)14-5-3-7-23-14/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECPSSDZYNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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